S-Isopropylisothiourea hydrobromide
Overview
Description
S-Isopropylisothiourea hydrobromide: is a chemical compound with the molecular formula C₄H₁₀N₂S.HBr and a molecular weight of 199.11 g/mol . It is known for its potent inhibitory effects on nitric oxide synthase, particularly the inducible form (NOS2) . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropylisothiourea hydrobromide typically involves the reaction of isopropylamine with carbon disulfide to form isopropylisothiourea, which is then treated with hydrobromic acid to yield the hydrobromide salt . The reaction conditions generally require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Isopropylisothiourea hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isothiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted isothiourea compounds.
Scientific Research Applications
S-Isopropylisothiourea hydrobromide is widely used in scientific research due to its selective inhibition of nitric oxide synthase (NOS2). Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a tool to study reaction mechanisms involving nitric oxide.
Biology: Employed in studies to understand the role of nitric oxide in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions where nitric oxide plays a critical role, such as inflammation and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes that require precise control of nitric oxide levels
Mechanism of Action
S-Isopropylisothiourea hydrobromide exerts its effects by selectively inhibiting the enzyme nitric oxide synthase (NOS2). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes. By binding to the active site of NOS2, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing nitric oxide levels .
Comparison with Similar Compounds
- S-Methylisothiourea hydrobromide
- S-Ethylisothiourea hydrobromide
- S-Butylisothiourea hydrobromide
Comparison: S-Isopropylisothiourea hydrobromide is unique due to its specific inhibitory effects on NOS2, which distinguishes it from other isothiourea derivatives. While similar compounds also inhibit nitric oxide synthase, they may vary in their selectivity and potency. For example, S-Methylisothiourea hydrobromide is less selective for NOS2 compared to this compound .
Properties
IUPAC Name |
propan-2-yl carbamimidothioate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.BrH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGVZEOMLCTKRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC(=N)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431048 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4269-97-0 | |
Record name | S-Isopropylisothiourea hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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